N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide is a complex organic compound that features both an anthraquinone and a thiophene moiety
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO3S/c21-17-12-4-1-2-5-13(12)18(22)15-10-11(7-8-14(15)17)20-19(23)16-6-3-9-24-16/h1-10H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRWCOMKYRSEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 1-aminoanthraquinone. The reaction is facilitated by the use of coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate . The reaction conditions generally include a solvent like dimethylformamide (DMF) and a base such as triethylamine (TEA) to neutralize the reaction mixture.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: Investigated for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carboxamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)thiophene-2-carboxamide is unique due to the presence of both an anthraquinone and a thiophene moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
